molecular formula C15H17NO4 B2756848 (1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2248334-74-7

(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B2756848
CAS RN: 2248334-74-7
M. Wt: 275.304
InChI Key: JEHRZFOLJYFMNM-GMXABZIVSA-N
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Description

Molecular Structure Analysis

This involves understanding the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the positions of the atoms in the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant (used up) or a product (formed). The conditions under which these reactions occur and the other chemicals involved would also be important .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions. The compound’s reactivity with common reagents might also be tested .

Mechanism of Action

If the compound has a biological effect, the mechanism of action would involve understanding how the compound interacts with biological molecules. This could involve binding to a specific protein, disrupting a biological pathway, or a variety of other mechanisms .

Safety and Hazards

This would involve understanding the risks associated with handling the compound. This could include toxicity data, flammability, and other physical hazards. It would also be important to understand how to safely dispose of the compound .

properties

IUPAC Name

(1S,4R,5R)-5-methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10-12-7-15(10,13(17)18)16(8-12)14(19)20-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,18)/t10-,12+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHRZFOLJYFMNM-GMXABZIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC1(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C[C@@]1(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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